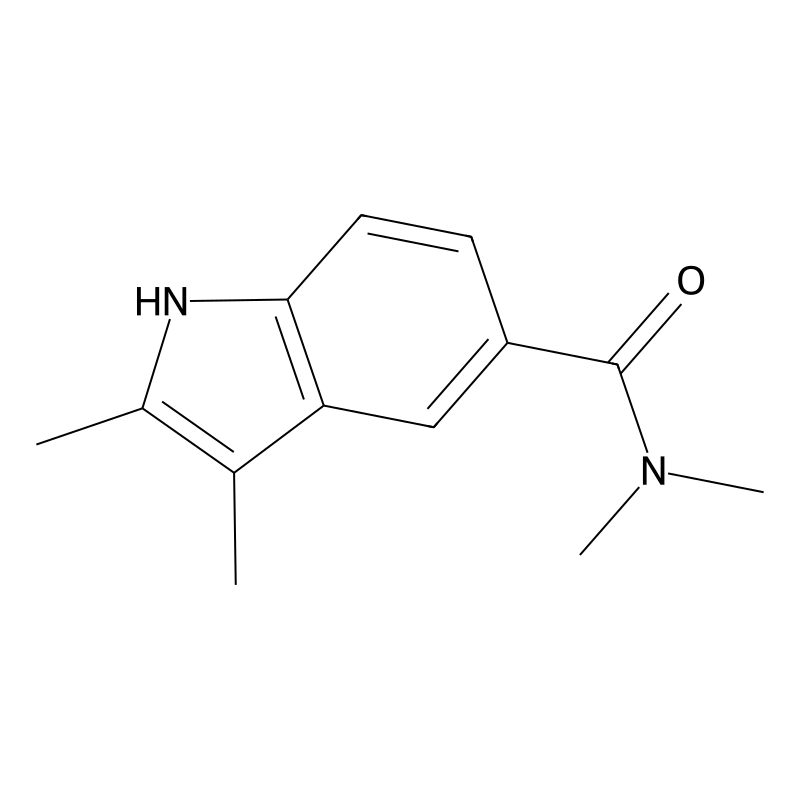

N,N,2,3-tetramethyl-1H-indole-5-carboxamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N,N,2,3-tetramethyl-1H-indole-5-carboxamide is a synthetic compound belonging to the indole class of organic molecules, which are characterized by a fused bicyclic structure consisting of a six-membered benzene ring and a five-membered nitrogen-containing pyrrole ring. This specific compound features a carboxamide functional group at the 5-position and four methyl groups at the nitrogen and carbon positions, contributing to its unique chemical properties. The molecular formula of N,N,2,3-tetramethyl-1H-indole-5-carboxamide is C₁₃H₁₈N₂O, with a molecular weight of approximately 234.30 g/mol. The presence of both the indole structure and the carboxamide group suggests potential biological activity, making it an interesting subject for medicinal chemistry research.

- Oxidation: The compound can be oxidized to form oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: It can be reduced with agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.

- Substitution Reactions: The carboxamide group may participate in nucleophilic substitution reactions, allowing for further derivatization of the compound.

These reactions are facilitated by the electrophilic nature of the indole ring and the nucleophilic properties of the carboxamide group.

Compounds containing indole structures, including N,N,2,3-tetramethyl-1H-indole-5-carboxamide, have been associated with various biological activities. Research indicates that such compounds may exhibit:

- Anticancer Properties: Indole derivatives are known to modulate signaling pathways involved in cancer cell proliferation and apoptosis.

- Antimicrobial Activity: Some studies suggest that indole-based compounds possess antibacterial and antifungal properties.

- Neuroprotective Effects: Certain indoles have been investigated for their potential in protecting neuronal cells against oxidative stress.

The specific biological activity of N,N,2,3-tetramethyl-1H-indole-5-carboxamide remains an area for further exploration.

The synthesis of N,N,2,3-tetramethyl-1H-indole-5-carboxamide typically involves multi-step organic reactions:

- Formation of Indole Skeleton: The initial step often involves constructing the indole framework through cyclization reactions from suitable precursors like amino acids or other nitrogen-containing compounds.

- Methylation: Methylation is performed using agents such as dimethyl sulfate or methyl iodide to introduce methyl groups at the nitrogen and carbon positions.

- Carboxamide Formation: The final step involves converting a carboxylic acid derivative into a carboxamide through reaction with ammonia or amine derivatives under acidic or basic conditions.

These synthetic routes can vary based on laboratory protocols and desired yields.

N,N,2,3-tetramethyl-1H-indole-5-carboxamide has potential applications in several fields:

- Medicinal Chemistry: Due to its biological activity profile, it could serve as a lead compound in drug development targeting cancer or microbial infections.

- Biochemical Research: It may be utilized in assays to study enzyme interactions or signaling pathways relevant to disease mechanisms.

- Material Science: Indole derivatives are also explored for their properties in organic electronics and photonic applications.

Interaction studies involving N,N,2,3-tetramethyl-1H-indole-5-carboxamide focus on understanding how this compound interacts with biological macromolecules. Techniques used in these studies include:

- Molecular Docking: To predict how the compound binds to specific proteins or receptors.

- Enzyme Inhibition Assays: To evaluate its potential as an inhibitor of key enzymes involved in metabolic pathways.

- Cell Viability Assays: To assess its effects on cell growth and survival in various cancer cell lines.

Such studies are essential for elucidating its mechanism of action and optimizing pharmacological properties.

Several compounds share structural similarities with N,N,2,3-tetramethyl-1H-indole-5-carboxamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-hydroxy-N,N-dimethyl-1H-indole-5-carboxamide | Hydroxyl at 3-position | Potentially different biological activity profile |

| N,N-dimethyl-1H-indole-6-carboxamide | Dimethyl substitution at nitrogen | May exhibit different pharmacokinetic properties |

| N,N-bis(2-hydroxyethyl)-1H-indole-5-carboxamide | Hydroxyethyl groups instead of methyl | Increased solubility and altered interaction dynamics |

The uniqueness of N,N,2,3-tetramethyl-1H-indole-5-carboxamide lies in its specific substitution pattern on the indole ring and the presence of both hydroxyl and carboxamide functionalities. This combination may enhance its biological interactions compared to related compounds.